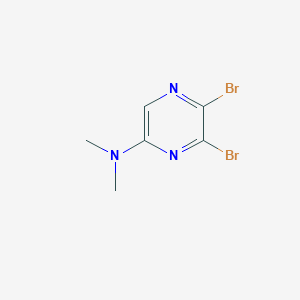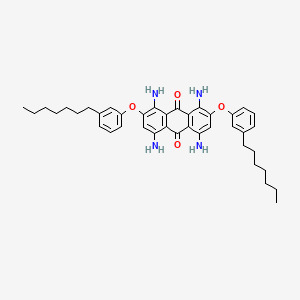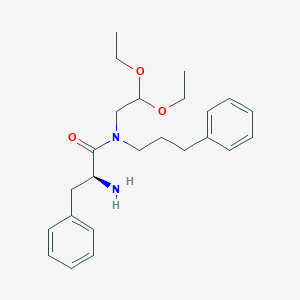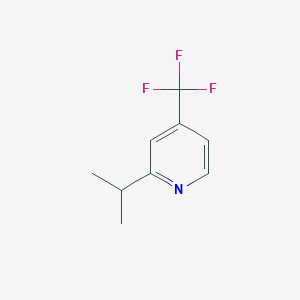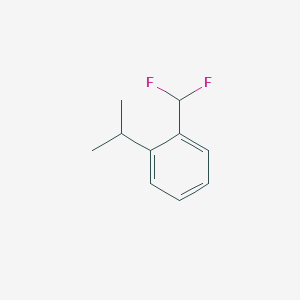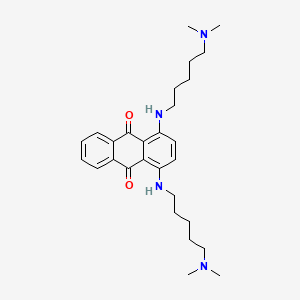
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- is a synthetic organic compound with a complex structure. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two dimethylamino groups attached to the anthracenedione core, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- typically involves the reaction of 9,10-anthracenedione with 1,4-diaminopentane in the presence of dimethylamine. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. The large-scale production requires optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as recrystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and pharmaceuticals.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance pigments and coatings.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and proteins, affecting cellular pathways and functions. The dimethylamino groups enhance its solubility and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione, 1,4-bis(methylamino)-: Similar structure but with methylamino groups instead of dimethylamino groups.
9,10-Anthracenedione, 1,4-bis((4-methylphenyl)amino)-: Contains methylphenyl groups, leading to different chemical properties and applications.
Uniqueness
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- is unique due to the presence of the dimethylamino groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity, such as in biological imaging and drug delivery.
Propiedades
Número CAS |
70945-53-8 |
|---|---|
Fórmula molecular |
C28H40N4O2 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
1,4-bis[5-(dimethylamino)pentylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C28H40N4O2/c1-31(2)19-11-5-9-17-29-23-15-16-24(30-18-10-6-12-20-32(3)4)26-25(23)27(33)21-13-7-8-14-22(21)28(26)34/h7-8,13-16,29-30H,5-6,9-12,17-20H2,1-4H3 |
Clave InChI |
XUGBABFKYMUSTL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCNC1=C2C(=C(C=C1)NCCCCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


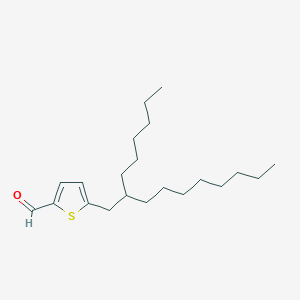
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)
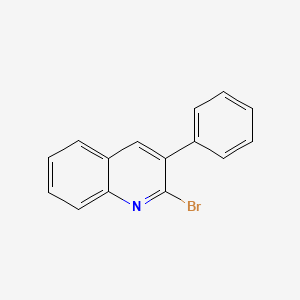
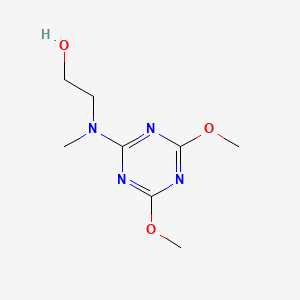
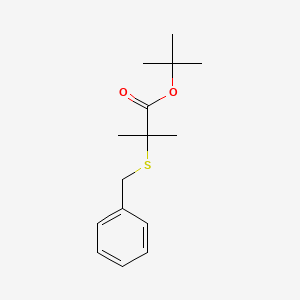

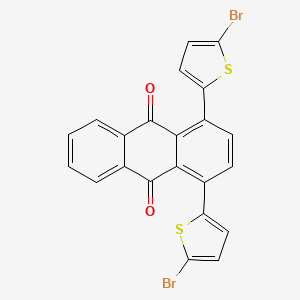

![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
